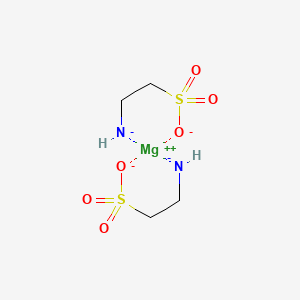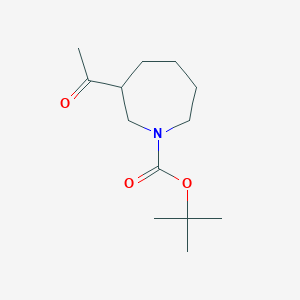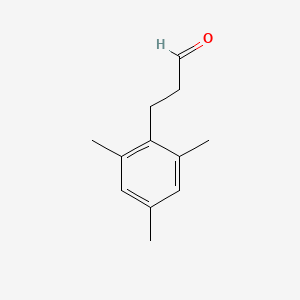![molecular formula C24H30N3O7P B12949755 6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one phosphate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one phosphate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol] structure, followed by the introduction of the pyridin-2-ylmethyl and piperidin-4-yl groups. The final step involves the phosphorylation to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Analyse Des Réactions Chimiques
Types of Reactions
6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: Its properties might make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
Mécanisme D'action
The mechanism by which 6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one phosphate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to affect gene expression. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one phosphate include other spirocyclic compounds and molecules containing pyridine or piperidine groups.
Uniqueness
What sets this compound apart is its combination of a spirocyclic core with a phosphate ester, which may confer unique chemical and biological properties. This combination of functional groups could result in novel reactivity or interactions with biological targets, making it a valuable compound for further study.
Propriétés
Formule moléculaire |
C24H30N3O7P |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
phosphoric acid;6-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]ethyl]spiro[[1,3]dioxolo[4,5-f]isoindole-7,1'-cyclopropane]-5-one |
InChI |
InChI=1S/C24H27N3O3.H3O4P/c28-23-19-13-21-22(30-16-29-21)14-20(19)24(7-8-24)27(23)12-6-17-4-10-26(11-5-17)15-18-3-1-2-9-25-18;1-5(2,3)4/h1-3,9,13-14,17H,4-8,10-12,15-16H2;(H3,1,2,3,4) |
Clé InChI |
DLSHLJKVHLONRS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCN2C(=O)C3=CC4=C(C=C3C25CC5)OCO4)CC6=CC=CC=N6.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)
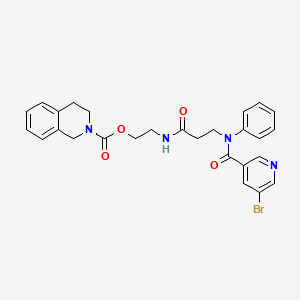



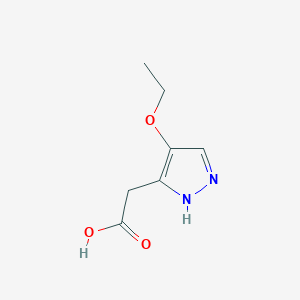
![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)
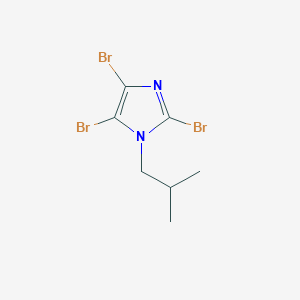
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
